(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
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Overview
Description
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound that features a diazabicyclo structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-3-Boc-3,7-diazabicyclo[42One common method involves the cyclization of an appropriate precursor under basic conditions, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be removed under acidic conditions, revealing the active amine functionalities that can interact with biological targets. The specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- (1R,6S)-rel-3-Boc-6-Methyl-3,8-diazabicyclo[4.2.0]octane
- (1R,6S)-2,5-diazabicyclo[4.2.0]octane
Uniqueness
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are required. Its bicyclic structure also imparts unique chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIAJQPTVCSWOB-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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